molecular formula C22H26O5 B1252707 Dimethylwulignan A1

Dimethylwulignan A1

Cat. No.: B1252707
M. Wt: 370.4 g/mol
InChI Key: UCHGPGXURWMCBZ-RRMDADRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C22H26O5/c1-12-13(2)22(23)16-11-20(27-6)19(26-5)10-15(16)21(12)14-7-8-17(24-3)18(9-14)25-4/h7-13,21H,1-6H3/t12-,13+,21-/m1/s1

InChI Key

UCHGPGXURWMCBZ-RRMDADRESA-N

SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC)C

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)OC)C

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC)C

Origin of Product

United States

Chemical Reactions Analysis

Dimethylwulignan A1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Core Structure Key Substituents Source
Dimethylwulignan A1 C₂₂H₂₆O₅ 370.4 117404-43-0 Aryltetralin Two methyl groups, methoxy, hydroxyl Schisandra henryi stems
Wulignan A1 C₂₀H₂₂O₅ 342.39 117047-76-4 Aryltetralin Single methyl group, methoxy, hydroxyl S. henryi fruits
Epiwulignan A1 Not specified ~342–370 Not available Aryltetralin Stereoisomer of wulignan A1 S. henryi stems
Schisandrin C₂₄H₃₂O₇ 432.5 7432-28-2 Dibenzocyclooctadiene Multiple methoxy groups S. chinensis fruits
(-)-Lyoniresinol C₂₂H₂₈O₈ 420.5 31768-94-2 Dibenzylbutane Methoxy, hydroxyl groups Multiple plant sources

Key Observations :

  • Structural Differences: this compound and wulignan A1 share the aryltetralin backbone but differ in methyl group substitution (two vs. In contrast, dibenzocyclooctadiene lignans (e.g., schisandrin) exhibit a bicyclic ring system, conferring distinct stereochemical and bioactive properties .
  • Physicochemical Properties: this compound’s higher molecular weight and methyl groups may enhance stability compared to wulignan A1. Both compounds are less polar than dibenzylbutane lignans like (-)-lyoniresinol, which has additional hydroxyl groups .
Bioactivity :
  • Schisandrin : Well-documented hepatoprotective, antioxidant, and neuroprotective effects due to its dibenzocyclooctadiene core .
  • (-)-Lyoniresinol: Exhibits antioxidant and anti-diabetic properties, attributed to its dibenzylbutane structure .

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and purifying Dimethylwulignan A1 from its natural source?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography and HPLC. The compound is sourced from Schisandra henryi stems, and purity (≥98%) is confirmed via HPLC-UV or LC-MS . Structural elucidation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to distinguish it from structurally similar lignans like Wulignan A1 or Phyltetralin .

Q. How can researchers confirm the identity of this compound in a sample?

  • Methodological Answer : Cross-reference spectral data (NMR, MS) with published literature. For novel derivatives, conduct X-ray crystallography or compare retention times with authenticated standards. Ensure purity using melting point analysis (if available) and chromatographic methods (e.g., TLC, HPLC) .

Q. What experimental controls are essential when assessing the compound’s bioactivity?

  • Methodological Answer : Include positive controls (e.g., known bioactive lignans like Schisandrin B) and negative controls (solvent-only treatments). Validate cell viability assays (e.g., MTT) to rule out cytotoxicity. Replicate experiments across multiple biological replicates to account for variability .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological effects?

  • Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values. Pre-test solubility in DMSO or aqueous buffers (see solubility table below). For in vivo studies, calculate doses based on body surface area normalization and pharmacokinetic parameters (e.g., half-life) .

Q. How can contradictory bioactivity data in existing literature be resolved?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., purity differences, cell line specificity). Reproduce key studies under standardized conditions, controlling for solvent effects, incubation time, and batch-to-batch variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify significance .

Q. What strategies are effective for studying the compound’s mechanism of action?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with target-based assays (e.g., kinase inhibition or receptor binding). Use CRISPR-Cas9 knockouts or siRNA silencing to validate candidate pathways. Cross-reference results with structural analogs to identify pharmacophore elements .

Q. How can researchers address low yields in synthetic routes to this compound?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading) using design-of-experiment (DoE) software. Characterize intermediates via FT-IR and NMR to identify bottlenecks. Consider biocatalytic methods or semi-synthesis from abundant lignan precursors .

Methodological Considerations

  • Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for supplementary data) .
  • Ethical Compliance : Ensure animal studies adhere to institutional review board (IRB) standards; cite approval codes in publications .
  • Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethylwulignan A1
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Dimethylwulignan A1

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